molecular formula C15H11Cl2FO B1360566 3',4'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-63-0

3',4'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No. B1360566
M. Wt: 297.1 g/mol
InChI Key: FKRXAJVLELVUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical compound with the formula C15H11Cl2FO. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dichloro-3-(3-fluorophenyl)propiophenone consists of a propiophenone core with chlorine atoms at the 3’ and 4’ positions and a fluorine atom at the 3 position . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antibacterial and Anticancer Properties

  • Antibacterial Agents : Compounds related to 3',4'-Dichloro-3-(3-fluorophenyl)propiophenone have shown potential as antibacterial agents. A study found that certain fluorine-containing thiadiazolotriazinones exhibited promising antibacterial activity (Holla, Bhat, & Shetty, 2003).
  • Anticancer Screening : Another research indicated the potential of halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines, which include similar compounds, in anticancer screening. Some derivatives showed activity against lung, breast, and CNS cancers (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).

Material Science and Polymer Research

  • Polymeric Drug Synthesis : Studies have focused on the synthesis of polymers using derivatives of this compound for antimicrobial applications. These polymers were tested for their effectiveness against various microorganisms (Arun, Reddy, & Rajkumar, 2003).
  • Copolymerization with Styrene : Research involving copolymerization of trisubstituted ethylenes and styrene, including derivatives of 3',4'-Dichloro-3-(3-fluorophenyl)propiophenone, has been conducted. These studies are significant in material science, particularly in understanding polymer properties (Kim et al., 1999).

Spectroscopic and Structural Analysis

  • Crystal Structure Analysis : Research on the crystal structure of compounds related to 3',4'-Dichloro-3-(3-fluorophenyl)propiophenone has been conducted, providing insights into their structural and chemical properties (Nagaraju et al., 2018).
  • Quantum Chemical Studies : Quantum chemical studies on molecular geometry and chemical reactivity of related compounds have been undertaken, offering deeper understanding of their potential applications (Satheeshkumar et al., 2017).

Biochemical Research

  • NMDA Receptor Antagonists : Compounds structurally related to 3',4'-Dichloro-3-(3-fluorophenyl)propiophenone have been investigated as NMDA receptor antagonists. These studies are significant in neurological and pharmacological research (Moe et al., 1998).

Liquid Crystal Technology

  • Photoalignment in LCDs : Research has explored the use of derivatives of this compound in promoting photoalignment of nematic liquid crystals, which is crucial for liquid crystal display (LCD) technology (Hegde et al., 2013).

Apoptosis Induction

  • Apoptosis in Cell Lines : Investigations have shown that certain derivatives can act as apoptosis inducers in cell lines, which is relevant in cancer research and therapy (Zhang, Tao, & Hou, 2012).

Safety And Hazards

The safety data sheet for 3’,4’-Dichloro-3-(3-fluorophenyl)propiophenone suggests that it should be handled with care. In case of accidental exposure, it is recommended to move to fresh air, rinse with water, and seek medical attention if necessary .

Future Directions

As a research compound, 3’,4’-Dichloro-3-(3-fluorophenyl)propiophenone could be used in a variety of future studies. Its fluorinated and chlorinated phenyl groups make it potentially interesting for investigations into halogen bonding and other halogen-specific phenomena .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-13-6-5-11(9-14(13)17)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXAJVLELVUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644550
Record name 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-63-0
Record name 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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